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2-chloro-N-(2-phenoxyphenyl)propanamide

Cat. No.: B3374474
CAS No.: 1019448-46-4
M. Wt: 275.73
InChI Key: PVXFNEBKNXQDCT-UHFFFAOYSA-N
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Description

General Significance of Halogenated Amide Scaffolds in Organic Chemistry

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful strategy in medicinal chemistry and drug design. nih.govnih.gov Halogenated amide scaffolds, in particular, are of great importance for several reasons. The presence of a halogen atom can significantly alter the electronic and steric properties of a molecule, which can in turn enhance its biological activity. researchgate.net For instance, halogenation can improve a compound's lipophilicity, allowing it to better penetrate biological membranes. nih.gov

Furthermore, the halogen atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-target complex. nih.gov This has been recognized as a valuable tool in rational drug design. In synthetic organic chemistry, the halogen on an amide scaffold can serve as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. researchgate.net

Overview of Academic Research Trajectories for Derivatives of 2-Chloro-N-(2-phenoxyphenyl)propanamide

While specific academic research on this compound is not extensively documented in publicly available literature, the research trajectories of its structural analogs and derivatives provide insight into its potential areas of investigation. The core structure combines a halogenated propanamide with a phenoxyphenyl group, suggesting that research would likely follow avenues similar to those for other halogenated amides and phenoxy-containing compounds.

Research on related compounds, such as (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives, has focused on their potential antinociceptive (pain-relieving) activities. nih.gov In this context, various derivatives were synthesized and tested to identify the most potent compounds. nih.gov Another area of active research for structurally related molecules is in the development of antagonists for transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation. For example, 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides have been identified as potent TRPV1 antagonists. consensus.app

Furthermore, research into other N-substituted amides with phenoxy moieties has been conducted. For instance, N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a known chemical entity, indicating interest in this class of compounds. scbt.com The synthesis and characterization of various substituted phenoxy derivatives are often a primary focus, laying the groundwork for future biological evaluation. nih.gov

The synthesis of such derivatives often involves the acylation of an appropriate amine with a propanoyl chloride derivative. For example, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com This highlights a common synthetic route that could be applicable to the synthesis of derivatives of this compound.

Chemical Compound Data

Below are tables detailing the properties of the parent compound, N-(2-phenoxyphenyl)propanamide, and a related chlorinated propanamide.

Table 1: Properties of N-(2-phenoxyphenyl)propanamide

PropertyValue
Chemical Name N-(2-phenoxyphenyl)propanamide
CAS Number 184677-62-1
Molecular Formula C15H15NO2
Molecular Weight 241.2851 g/mol

Source: chemicalbook.com

Table 2: Properties of a Related Compound: 2-chloro-N-(2-methylphenyl)propanamide

PropertyValue
Chemical Name 2-chloro-N-(2-methylphenyl)propanamide
CAS Number 19281-31-3
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol

Source: chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClNO2 B3374474 2-chloro-N-(2-phenoxyphenyl)propanamide CAS No. 1019448-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-phenoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11(16)15(18)17-13-9-5-6-10-14(13)19-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXFNEBKNXQDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N 2 Phenoxyphenyl Propanamide and Its Analogs

Chiral Synthesis Approaches to 2-Chloropropanamide Derivatives

The biological and material properties of chiral molecules are often enantiomer-dependent. Consequently, the chiral synthesis of 2-chloropropanamide derivatives, particularly the (S)-enantiomer, is of significant interest. This involves establishing the stereocenter on the 2-chloropropanoic acid precursor before its coupling with the amine.

A primary and effective method for obtaining enantiomerically pure (S)-2-chloropropanoic acid is through the diazotization of naturally occurring L-alanine ((S)-2-aminopropanoic acid). organic-chemistry.org This reaction, typically carried out in the presence of hydrochloric acid and a nitrite (B80452) source like sodium nitrite, substitutes the amino group with a chlorine atom while retaining the original stereochemistry at the alpha-carbon. organic-chemistry.orgwikipedia.orgwikipedia.org This method is advantageous due to the ready availability and low cost of L-amino acids as chiral starting materials. wikipedia.org

Alternative strategies include the chemical resolution of racemic 2-chloropropionic acid. wikipedia.org This can be achieved by using a chiral resolving agent, such as (R)-N-benzyl-phenylethylamine, which forms diastereomeric salts with the racemic acid. wikipedia.org These salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired (S)-2-chloropropanoic acid can be recovered from the corresponding salt. wikipedia.org

Another route involves the chemical modification of other chiral starting materials. For instance, D-(+)-2-chloropropionyl chloride, the enantiomer of the (S) form, can be synthesized from L-lactic acid or its esters (L-ethyl lactate). nih.govnih.gov This process typically involves reacting the lactate (B86563) with thionyl chloride, which converts the hydroxyl group into a chloro group with an inversion of stereochemistry. nih.gov

The crucial step in forming the propanamide is the creation of an amide bond between the carboxylic acid group of 2-chloropropanoic acid and the amino group of 2-phenoxyaniline (B124666). This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid.

Standard coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) are effective in promoting this reaction. organic-chemistry.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Other powerful coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which, in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), provides an efficient method for amide bond formation, even with challenging substrates. nih.gov

For difficult couplings, which may arise from the steric hindrance or electronic properties of the substrates, more specialized protocols have been developed. One approach involves the in situ formation of acyl fluorides, which are highly reactive towards amines. nih.govresearchgate.net Alternatively, the generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide can activate the carboxylic acid for amidation under mild conditions. mdpi.com Metal-based promoters, such as TiCl₄, can also mediate the direct condensation of carboxylic acids and amines, often providing high yields. openochem.org

Optimization of Reaction Conditions and Yields in Propanamide Synthesis

To maximize the efficiency and cost-effectiveness of synthesizing 2-chloro-N-(2-phenoxyphenyl)propanamide, optimization of reaction parameters is essential. Key variables include temperature, solvent, and the stoichiometry of reagents and catalysts.

Studies on analogous propanamide syntheses have shown that reaction temperature significantly impacts yield. For instance, in a HATU-mediated coupling, increasing the temperature from 25 °C to 35 °C resulted in a yield increase from 90% to 92%. However, further temperature elevation can lead to decreased yields due to side reactions or product degradation. nih.gov The choice of solvent is also critical, with polar aprotic solvents like DMF (Dimethylformamide) or THF (Tetrahydrofuran) often being favored for their ability to dissolve the reactants and facilitate the reaction. nih.govopenochem.org

The molar ratio of the coupling agent and the carboxylic acid relative to the amine is another key parameter. Using an excess of the carboxylic acid and coupling agent can drive the reaction to completion and maximize the conversion of the more valuable amine substrate. In one study, optimal results were achieved using 1.5 equivalents of HATU and 2 equivalents of 2-chloropropanoic acid. nih.gov The following table illustrates how varying these conditions can affect the outcome of a typical amide synthesis.

EntryCoupling Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1DCC (1.1)DCM251285 organic-chemistry.org
2HATU (1.2)DMF251490 nih.gov
3HATU (1.5)DMF351492 nih.gov
4HATU (1.5)DMF451288 nih.gov
5TiCl₄ (1.0)Pyridine855~90 openochem.org
6None (Acyl Chloride)THF/K₂CO₃25491 nih.gov

Strategies for Structural Diversification of the N-Substituted Phenoxyphenyl Ring

Creating analogs of this compound requires methods to introduce a variety of substituents onto the phenoxyphenyl ring system. This is most effectively achieved by synthesizing a library of substituted 2-phenoxyaniline precursors, which can then be coupled with 2-chloropropanoyl chloride. The key synthetic challenge is the formation of the diaryl ether bond (C-O) and the subsequent introduction or presence of the amino group.

Two powerful cross-coupling methodologies are central to this strategy: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-O or C-N bonds. wikipedia.org To synthesize a substituted 2-phenoxyaniline, one could react a substituted 2-halonitrobenzene with a substituted phenol (B47542) in the presence of a copper catalyst, followed by reduction of the nitro group to an amine. wikipedia.orgnih.gov This approach allows for diversification based on the commercially available pool of substituted phenols and halonitrobenzenes. While traditional Ullmann reactions require harsh conditions, modern protocols use soluble copper catalysts with various ligands, enabling the reaction to proceed under milder temperatures. organic-chemistry.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgresearchgate.net This reaction can be used to directly couple a substituted 2-phenoxyaniline precursor. For instance, one could first synthesize a substituted diaryl ether via an Ullmann-type C-O coupling and then use a Buchwald-Hartwig reaction to aminate an aryl halide or triflate position on the ring destined to bear the amine. wikipedia.org More directly, one could couple a substituted phenol with a substituted o-haloaniline. The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of aryl halides and amines with high functional group tolerance. wikipedia.orgnih.gov

These cross-coupling strategies provide a modular approach to building structural diversity into the N-substituted phenoxyphenyl ring, which is invaluable for developing libraries of related compounds for structure-activity relationship studies. mdpi.com

Development of Novel Synthetic Pathways for Related Phenoxyphenyl Propanamides

While traditional coupling reactions are robust, research continues into novel synthetic pathways that offer greater efficiency, sustainability, or access to new chemical space. For the synthesis of propanamides and related structures, several innovative approaches are emerging.

Electrochemical Synthesis represents a green chemistry approach to amide bond formation. Electrochemical amidation can forge C-N bonds by directly functionalizing C-H bonds under mild, room-temperature conditions, avoiding the need for metal catalysts and stoichiometric oxidizing agents. This method could potentially be adapted for the final coupling step or for the synthesis of the amine precursors.

Biosynthetic and Biocatalytic Methods offer another frontier. The engineering of metabolic pathways in microbial hosts can be used to produce complex molecules. While not yet applied to this specific target, the principles of using engineered enzymes for halogenation and amide bond formation could lead to entirely new, sustainable routes for producing chiral propanamides. Such in vivo synthetic pathways could offer unparalleled stereocontrol and reduce reliance on traditional chemical reagents.

The development of new catalytic systems for classical reactions also continues. For example, novel ruthenium-based catalysts have been explored for amide bond formation through various mechanisms, including the hydration of nitriles and the dehydrogenative amidation of alcohols, representing alternative, more atom-economical routes to amides. These advanced methods highlight the ongoing evolution of synthetic chemistry and offer future possibilities for the production of this compound and its derivatives.

Structural Elucidation and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of molecules. By observing the interaction of electromagnetic radiation with the compound, specific structural features can be identified.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 2-chloro-N-(2-phenoxyphenyl)propanamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the two phenyl rings would typically appear in the downfield region, approximately between 6.8 and 8.5 ppm, with their specific chemical shifts and splitting patterns influenced by their positions and the electronic effects of the substituents. The proton of the N-H amide bond would likely be observed as a broad singlet. The methine proton (CH) adjacent to the chlorine atom is expected to appear as a quartet, and the methyl (CH₃) protons as a doublet, both in the more upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. The carbons of the aromatic rings would generate a series of signals in the 110-160 ppm range, while the aliphatic carbons of the propanamide side chain would appear at higher field strengths.

Expected ¹H and ¹³C NMR Data (Note: The following table is predictive and based on typical chemical shift values for similar functional groups and structural motifs. Actual experimental values may vary.)

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 8.5 (multiplets)110 - 160
Amide NH8.0 - 9.5 (broad singlet)-
-CHCl-4.5 - 5.0 (quartet)50 - 60
-CH₃1.5 - 2.0 (doublet)15 - 25
Carbonyl C=O-165 - 175

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would likely appear as a sharp peak around 3300 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the two phenyl rings and the amide chromophore in this compound would result in characteristic absorption maxima in the UV region, likely between 200 and 300 nm, arising from π to π* transitions.

Expected IR and UV-Vis Data (Note: The following table is predictive and based on typical absorption values for similar functional groups.)

Technique Functional Group/Chromophore Expected Absorption Range
IR SpectroscopyAmide C=O stretch1650 - 1680 cm⁻¹
Amide N-H stretch~3300 cm⁻¹
C-Cl stretch600 - 800 cm⁻¹
UV-Vis SpectroscopyPhenyl rings, Amide200 - 300 nm

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (275.73 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic for compounds containing one chlorine atom.

The fragmentation of this compound under electron ionization would likely involve cleavage of the amide bond and the carbon-chlorine bond. Common fragmentation patterns for amides include the formation of acylium ions. libretexts.orgdocbrown.infochemguide.co.uk

Expected Mass Spectrometry Data (Note: This table presents hypothetical major fragments and their mass-to-charge ratios.)

m/z Value Possible Fragment Significance
275/277[C₁₅H₁₄ClNO₂]⁺Molecular ion (M⁺/M+2)
184[C₁₂H₁₀NO]⁺Loss of the chloropropionyl group
93[C₆H₅O]⁺Phenoxy fragment
77[C₆H₅]⁺Phenyl fragment

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For this compound (C₁₅H₁₄ClNO₂), the theoretical elemental composition can be calculated based on its molecular formula. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Theoretical Elemental Composition

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.0115180.1565.35%
HydrogenH1.011414.145.13%
ChlorineCl35.45135.4512.86%
NitrogenN14.01114.015.08%
OxygenO16.00232.0011.60%
Total 275.75 100.00%

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, offering a detailed insight into the molecule's conformation.

Chemical Reactivity and Derivatization Studies

Reactions at the Halogenated Chiral Center

The chlorine atom at the C-2 position of the propanamide chain represents a primary site for nucleophilic substitution reactions. This electrophilic carbon, bonded to an electron-withdrawing chlorine atom, is susceptible to attack by a wide range of nucleophiles. The general reactivity of similar α-chloro amides suggests that various nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Studies on analogous compounds, such as 2-chloro-N-arylacetamides, have demonstrated facile substitution of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles. ekb.egijpsr.info For 2-chloro-N-(2-phenoxyphenyl)propanamide, this reactivity can be exploited to introduce diverse functional groups. For instance, reaction with alkoxides or phenoxides would yield the corresponding α-ether or α-phenoxy derivatives. Similarly, amines can be employed to synthesize α-amino acid amide derivatives, and thiols can be used to generate α-thioether compounds.

The reaction conditions for these substitutions typically involve a polar solvent to facilitate the dissolution of the reactants and stabilize the charged intermediates or transition states. A base is often required to neutralize the hydrochloric acid generated during the reaction. The choice of base can be critical to avoid side reactions, such as elimination or hydrolysis of the amide.

Nucleophile (Nu-H)Reagent/ConditionsProductRepresentative Yield (%)
R-OH (Alcohol)NaH, THF2-alkoxy-N-(2-phenoxyphenyl)propanamide75-90
Ar-OH (Phenol)K2CO3, Acetone2-aryloxy-N-(2-phenoxyphenyl)propanamide70-85
R2NH (Amine)Et3N, CH2Cl22-(dialkylamino)-N-(2-phenoxyphenyl)propanamide60-80
R-SH (Thiol)NaH, DMF2-(alkylthio)-N-(2-phenoxyphenyl)propanamide80-95
Note: This table presents representative data based on the reactivity of analogous α-chloro amides, as specific experimental data for this compound is not extensively available in the cited literature.

Chemical Modifications of the Amide Linkage

The amide bond in this compound is a robust functional group, yet it can undergo chemical modifications under specific conditions. The two primary transformations of the amide linkage are hydrolysis and reduction.

Amide hydrolysis, which results in the cleavage of the amide bond to form a carboxylic acid and an amine, typically requires harsh conditions such as strong acid or base and elevated temperatures. nih.govnih.gov For this compound, hydrolysis would yield 2-chloropropanoic acid and 2-phenoxyaniline (B124666). The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond.

Reduction of the amide group offers a pathway to the corresponding amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), are generally required for this transformation. This reaction would convert the propanamide moiety into a propanamine, yielding N-(2-phenoxyphenyl)propan-1-amine. This transformation is valuable for accessing a different class of compounds with altered biological and chemical properties.

TransformationReagents and ConditionsProduct
HydrolysisHCl (aq), Δ or NaOH (aq), Δ2-chloropropanoic acid and 2-phenoxyaniline
Reduction1. LiAlH4, THF; 2. H2ON-(1-(2-phenoxyphenylamino)propan-2-yl)amine
Note: The products listed are the expected outcomes based on standard organic reactions, as specific literature on these transformations for this compound is limited.

Derivatization of the Phenoxyphenyl Moiety

The phenoxyphenyl group in this compound consists of two aromatic rings linked by an ether bond. Both rings are amenable to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents. The aniline-type ring is activated by the nitrogen atom of the amide, while the phenoxy ring is activated by the ether oxygen.

The N-acyl group is an ortho, para-directing group, but it is less activating than a simple amino group due to the electron-withdrawing nature of the carbonyl. Steric hindrance from the bulky propanamide side chain may favor substitution at the para position of the aniline (B41778) ring. The phenoxy group is also an ortho, para-directing activator. The regioselectivity of electrophilic substitution on the phenoxy ring will be influenced by the electronic and steric effects of the ether linkage and any other substituents present.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the para position of either the aniline or the phenoxy ring, or a mixture of products could be formed. The precise outcome would depend on the specific reaction conditions.

ReactionReagentsExpected Major Product(s)
NitrationHNO3, H2SO42-chloro-N-(5-nitro-2-phenoxyphenyl)propanamide and/or 2-chloro-N-(2-(4-nitrophenoxy)phenyl)propanamide
BrominationBr2, FeBr32-chloro-N-(5-bromo-2-phenoxyphenyl)propanamide and/or 2-chloro-N-(2-(4-bromophenoxy)phenyl)propanamide
AcylationRCOCl, AlCl32-chloro-N-(5-acyl-2-phenoxyphenyl)propanamide and/or 2-chloro-N-(2-(4-acylphenoxy)phenyl)propanamide
Note: The expected products are based on general principles of electrophilic aromatic substitution, and the actual product distribution may vary based on experimental conditions.

Investigating Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites and a chiral center in this compound makes the study of regioselectivity and stereoselectivity in its chemical transformations particularly important.

Regioselectivity refers to the preference for reaction at one site over another. In the case of electrophilic substitution on the phenoxyphenyl moiety, the directing effects of the amide and ether groups, as well as steric factors, will govern where the new substituent is introduced. For instance, in the synthesis of phenazine (B1670421) derivatives from substituted 2-nitroanilines, the regioselectivity of the cyclization is determined by the substitution pattern of the starting materials. nih.gov Similarly, nucleophilic aromatic substitution on quinazoline (B50416) derivatives shows a strong preference for substitution at the 4-position. nih.gov

Stereoselectivity is a critical consideration in reactions involving the chiral center at the C-2 position. If the starting material is a single enantiomer, it is important to understand whether a subsequent reaction proceeds with retention, inversion, or racemization of the stereocenter. For example, nucleophilic substitution at the α-carbon can proceed via an SN2 mechanism, which would result in an inversion of the stereochemical configuration. The Walden inversion, a classic example of this, demonstrates the interconversion of enantiomers through a series of reactions involving nucleophilic substitution. mdpi.com The stereoselective synthesis of complex molecules often relies on controlling the stereochemistry of such transformations.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional shape (conformation) of a molecule.

A representative table of DFT-calculated geometric parameters for a similar amide structure is shown below.

ParameterBond/AngleCalculated Value (Representative)
Bond LengthC=O1.224 Å
Bond LengthN-C (amide)1.344 Å
Torsion AngleAryl-N-C-C~45°
Torsion AngleC-N-C-C~179°

This interactive table presents typical geometric parameters for a chloro-N-aryl propanamide structure based on crystallographic and DFT data from related compounds. jst.org.innih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, whereas a larger gap indicates greater kinetic stability. wikipedia.org

Orbital/ParameterEnergy (eV) (Representative)
HOMO-6.50 eV
LUMO-0.55 eV
HOMO-LUMO Gap (ΔE)5.95 eV

This interactive table displays representative FMO energy values for a chloro-N-aryl propanamide, based on DFT calculations for a similar compound. jst.org.in

Molecular Docking Simulations for Ligand-Target Interactions in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as an enzyme or receptor. mdpi.comresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. mdpi.com

For a compound like 2-chloro-N-(2-phenoxyphenyl)propanamide, docking studies could predict its binding mode within the active site of a target enzyme. For example, studies on similar chloro-acetamide derivatives have successfully used docking to investigate their interactions with enzymes like cyclooxygenase-2 (COX-2). mdpi.com These simulations reveal key interactions, such as hydrogen bonds between the amide group and amino acid residues, and hydrophobic interactions involving the aromatic rings. researchgate.net The results are often quantified by a docking score, which estimates the binding free energy (in kcal/mol), with lower (more negative) values indicating stronger binding. mdpi.com

Target Enzyme (Example)Ligand (Example)Docking Score (kcal/mol)Key Interacting Residues (Example)
COX-22-(2,4-dichlorophenoxy)-N-(...)acetamide-9.5Arg120, Tyr355, Ser530
α-Glucosidase2-chloro-...-nitrobenzamide derivative-8.2Asp214, Glu276, Phe157
DHFR2,4-dichloro-...-benzamide derivative-9.0Asp21, Ser59, Tyr22

This interactive table shows example results from molecular docking studies of various amide-containing compounds against different enzyme targets. mdpi.comresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a chemical, such as its size, shape, and electronic features (described by molecular descriptors), determine its activity.

A QSAR model is typically a mathematical equation that correlates these descriptors with an observed activity (e.g., the concentration required to inhibit an enzyme by 50%, IC₅₀). To develop a robust QSAR model, a dataset of compounds with known activities is required. The model's predictive power is rigorously tested using internal and external validation techniques, with statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (Q²) being crucial for assessing its quality. nih.gov

While no specific QSAR model for this compound is published, this methodology could be applied to a series of its derivatives to predict their activity against a particular biological target. For instance, QSAR models have been developed for various biocides to predict their potential to cause adverse effects, demonstrating the utility of this approach in toxicology and drug discovery. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The flexibility of a molecule, particularly its ability to adopt a specific shape to fit into a receptor's binding site, is critical for its biological activity.

The potential energy landscape is a map that shows the energy of a molecule as a function of its geometry. By exploring this landscape, researchers can identify the most stable, low-energy conformations. This is often done by systematically rotating key dihedral (torsion) angles and calculating the energy at each step using methods like DFT.

For this compound, key torsion angles would include the rotation around the N-aryl bond and the bonds within the propanamide chain. The crystal structure of the related compound 2-chloro-N-(p-tolyl)propanamide shows a nearly planar acetamide (B32628) moiety, with a C-N-C-C torsion angle near 180°, and a significant twist of the phenyl ring relative to this plane. nih.gov This preference for a specific range of conformations over others is a result of minimizing steric hindrance and optimizing electronic interactions. Understanding the accessible conformations and their relative energies is essential for interpreting docking results and designing new, more active molecules.

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models

Enzymatic Inhibition Studies in Cell-Free Systems

Cell-free systems provide a controlled environment to assess the direct interaction between a compound and a purified enzyme, devoid of cellular complexities such as membrane transport and metabolism. nih.govmdpi.com This methodology is crucial for determining if a compound's biological effect stems from the inhibition of a specific enzyme. The process typically involves incubating the purified enzyme with its substrate and varying concentrations of the test compound. The rate of product formation is then measured, often through spectrophotometric or fluorometric methods, to determine the extent of inhibition.

Should such studies be conducted on 2-chloro-N-(2-phenoxyphenyl)propanamide, the resulting data would likely be presented in a table format, detailing the target enzyme, the half-maximal inhibitory concentration (IC₅₀), and the type of inhibition (e.g., competitive, non-competitive).

Table 1: Hypothetical Enzymatic Inhibition Data for this compound
Target EnzymeIC₅₀ (µM)Type of InhibitionAssay Method
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Receptor Binding and Ligand-Target Interaction Analysis in Cell-Based Assays

Cell-based assays are instrumental in understanding how a compound interacts with cellular receptors. nih.govnih.gov These assays can confirm whether a compound binds to a specific receptor and can quantify the affinity of this interaction. Radioligand binding assays are a classic example, where a radiolabeled ligand known to bind to the receptor of interest competes with the test compound. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. nih.gov Other techniques include fluorescence-based assays and surface plasmon resonance. nih.gov

If this compound were to be evaluated using these methods, the findings would elucidate its potential targets on the cell surface or within the cell. Key parameters such as the dissociation constant (Kd) or the inhibitor constant (Ki) would be determined.

Table 2: Hypothetical Receptor Binding Affinity for this compound
Receptor TargetCell LineBinding Affinity (Kd/Ki, nM)Assay Type
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Modulation of Cellular Pathways (e.g., antiproliferative effects in specific cell lines)

To investigate the functional consequences of a compound's interaction with a cell, studies on the modulation of cellular pathways are essential. A common starting point is the assessment of antiproliferative effects in various cancer cell lines. researchgate.netresearchgate.netnih.gov Assays such as the MTT or SRB assay are used to measure cell viability after exposure to the compound, yielding IC₅₀ values that indicate the concentration required to inhibit cell growth by 50%. nih.gov Further investigation might involve techniques like Western blotting or qPCR to analyze changes in the expression or activity of proteins and genes within specific signaling pathways.

For instance, studies on other chloro-substituted compounds have demonstrated antiproliferative activity, highlighting the potential for this chemical class. nih.gov However, no such data is available for this compound.

Table 3: Hypothetical Antiproliferative Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (hours)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Biochemical Activation and Biotransformation in Non-Human Systems (e.g., prodrug conversion, nitroreductase activation)

Biotransformation studies are critical for understanding how a compound is metabolized, which can significantly impact its activity and toxicity. nih.govnih.gov These investigations often utilize non-human systems, such as liver microsomes or recombinant enzymes, to identify the metabolic pathways involved. nih.gov For some compounds, biotransformation is a necessary step for activation. For example, certain prodrugs are designed to be inactive until they are metabolized by specific enzymes, such as nitroreductases, into their active form. nih.gov This is a key strategy in targeted therapies like antibody-directed enzyme prodrug therapy (ADEPT). nih.gov

Currently, there is no information on whether this compound acts as a prodrug or undergoes significant biotransformation that alters its biological activity.

Environmental Degradation and Biotransformation Pathways in Non Human Systems

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis in environmental matrices)

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key processes include hydrolysis and photolysis.

Hydrolysis: This is a chemical reaction with water that can lead to the breakdown of susceptible functional groups. For chloroacetamide herbicides, a class to which 2-chloro-N-(2-phenoxyphenyl)propanamide belongs, hydrolysis can be a significant degradation pathway. The rate of hydrolysis is often influenced by pH. Under acidic or basic conditions, the amide bond can be cleaved. uiowa.edunih.govnih.govacs.orgproquest.com For some chloroacetamides, hydrolysis can also proceed via the substitution of the chlorine atom with a hydroxyl group. nih.govnih.govproquest.com The specific rate and products of hydrolysis would be dependent on the unique structure of this compound.

Photolysis: Sunlight can provide the energy to break down chemical bonds, a process known as photolysis. The phenoxy group within the molecule suggests a potential for photodegradation. For instance, phenoxy herbicides can undergo photodegradation, although the rate can be slow. nih.govresearchgate.netoregonstate.edumdpi.com The presence of chromophores (light-absorbing groups) in the molecule determines its susceptibility to direct photolysis. Indirect photolysis, mediated by other light-absorbing substances in the environment like humic acids, can also contribute to degradation. dss.go.th

Microbial Biotransformation in Environmental Systems (e.g., soil, water)

Microorganisms, such as bacteria and fungi, are key players in the degradation of organic compounds in soil and water. They can utilize these compounds as a source of carbon and energy, leading to their breakdown and transformation.

The structure of this compound contains features found in herbicides known to be biodegradable. For example, the propanamide herbicide, propanil (B472794), is known to be degraded by bacteria such as Acinetobacter baumannii. dss.go.thoup.comoup.comvjst.vnnih.gov The initial step in propanil degradation is often the hydrolysis of the amide bond to form 3,4-dichloroaniline. dss.go.thoup.comnih.gov

Similarly, diphenyl ether herbicides are susceptible to microbial degradation by a variety of bacteria and fungi. nih.govresearchgate.netresearchgate.netdntb.gov.uafrontiersin.org The degradation pathways can involve cleavage of the ether bond. Given these precedents, it is plausible that microorganisms in the environment could degrade this compound, potentially targeting the amide linkage or the ether bond.

Identification and Characterization of Degradation Products in Non-Biological Media

Without experimental data on the degradation of this compound, the identification of its specific degradation products remains speculative. However, based on the degradation pathways of related compounds, several potential products could be formed.

Hydrolysis of the amide bond would likely yield 2-chloropropanoic acid and 2-phenoxyaniline (B124666). Photodegradation could potentially lead to cleavage of the ether linkage, forming phenol (B47542) and a chlorinated phenylpropanamide derivative, or other transformations of the aromatic rings. Microbial action could also lead to the formation of these and other metabolites through various enzymatic reactions.

To definitively identify and characterize the degradation products of this compound, laboratory studies under controlled conditions simulating different environmental matrices (e.g., water at various pH levels, soil types) and exposure to light and microbial populations would be necessary. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) would be essential for the separation, identification, and quantification of the parent compound and its transformation products.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 2-chloro-N-(2-phenoxyphenyl)propanamide, providing powerful tools for its separation from impurities and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The successful separation by HPLC relies on the appropriate choice of a stationary phase, mobile phase, and detector.

For the analysis of related chloro-N-phenylpropanamide analogs, reversed-phase HPLC (RP-HPLC) is often the method of choice. A typical RP-HPLC method would utilize a C18 column, which consists of silica (B1680970) particles bonded with octadecylsilyl groups, providing a non-polar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a pH of 3 has been used for the separation of similar compounds. pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine purity analysis. pensoft.netpensoft.net

Detection is commonly achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. For compounds containing phenyl rings, this is typically in the range of 210-280 nm. who.int Method validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of the analytical procedure, encompassing parameters such as linearity, precision, accuracy, specificity, and robustness. pensoft.netpensoft.net

Since this compound possesses a chiral center, chiral HPLC can be employed for the separation of its enantiomers. This is particularly important as different enantiomers can exhibit distinct biological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the resolution of a wide range of chiral compounds, including those with structures analogous to this compound. jiangnan.edu.cn The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Chloro-N-Phenylpropanamide Compounds

ParameterConditionReference
Column C18 (150 x 4.6 mm, 5 µm) pensoft.netpensoft.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net
Flow Rate 1.0 mL/min pensoft.netpensoft.net
Detection UV at 225 nm pensoft.net
Temperature 30 °C pensoft.netpensoft.net

This table presents a typical set of parameters based on methods developed for structurally similar compounds and serves as a starting point for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step may be necessary to increase its volatility and thermal stability.

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common stationary phase for the analysis of moderately polar compounds like chloro-N-phenylpropanamide analogs is a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., HP-5ms). nih.gov The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds with different boiling points.

The eluted compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, the loss of the chloroethyl group, and fragmentation of the phenyl and phenoxy rings. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. docbrown.info

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (predicted)Fragment Ion StructureFragmentation Pathway
275/277[C₁₅H₁₄ClNO₂]⁺Molecular Ion
198[C₁₂H₁₀NO]⁺Cleavage of the C-Cl bond and subsequent rearrangement
169[C₁₂H₉O]⁺Cleavage of the amide bond
93[C₆H₅O]⁺Fragmentation of the phenoxy group
77[C₆H₅]⁺Phenyl cation

This table is predictive and based on common fragmentation patterns of related compounds. Actual fragmentation may vary.

Spectroscopic Techniques for Trace Analysis

Spectroscopic techniques are invaluable for the detection and quantification of this compound, especially at trace concentrations. UV-Visible spectrophotometry is a straightforward and cost-effective method for quantitative analysis. The compound is expected to exhibit strong UV absorbance due to the presence of the aromatic phenyl and phenoxy rings. A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and constructing a calibration curve according to the Beer-Lambert law. The λmax for similar aromatic amides often falls within the 200-300 nm range. who.int While simple, this method may lack specificity in the presence of interfering substances with similar absorption spectra.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the analysis of this compound in complex matrices such as environmental samples or biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose. It combines the separation power of HPLC with the specificity of tandem mass spectrometry. After separation on an HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and subjected to two stages of mass analysis. In the first stage, the precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. This multiple reaction monitoring (MRM) provides a high degree of specificity and allows for quantification even in the presence of complex matrix components. nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed for enhanced selectivity and sensitivity, particularly for volatile derivatives of the compound. Similar to LC-MS/MS, it involves the selection of a precursor ion and monitoring of specific product ions, significantly reducing background noise and improving detection limits. nih.gov These hyphenated techniques are indispensable for trace-level quantification and confirmation of the identity of this compound in challenging sample matrices.

Future Research Directions and Applications in Chemical Sciences

Development of Highly Stereoselective Synthetic Routes

The 2-chloro-N-(2-phenoxyphenyl)propanamide molecule possesses a chiral center at the carbon atom bearing the chlorine atom. The development of synthetic routes that can selectively produce one enantiomer over the other is a significant area of future research. Enantiomers of a chiral compound often exhibit different biological activities, making stereoselective synthesis crucial for the development of specific chemical probes or therapeutic agents.

Future research in this area could focus on several promising strategies:

Catalytic Asymmetric Chlorination: The use of chiral catalysts to direct the chlorination of a suitable precursor is a primary avenue for exploration. Research into hybrid amide-based Cinchona alkaloids has shown success in the highly enantioselective α-chlorination of β-keto esters, a reaction that could be adapted for propanamide substrates. acs.org Similarly, chiral CpxRhIII catalysts have demonstrated high selectivity in kinetic resolutions, which could potentially be applied to resolve a racemic mixture of this compound. rsc.org

Enzyme-Catalyzed Reactions: Photoenzymatic methods are emerging as powerful tools for asymmetric synthesis. nih.govprinceton.edu An engineered flavin-dependent "ene"-reductase has been used to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high stereoselectivity. nih.govprinceton.edu Future work could involve designing an enzyme to act on a precursor of this compound.

Chiral Auxiliaries: The use of a chiral auxiliary attached to the precursor molecule can direct the stereochemical outcome of the chlorination reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. Gold redox catalysis using a chiral oxazolidinone auxiliary has been successful in the asymmetric synthesis of α,α-disubstituted amino acid derivatives, a strategy that could be conceptually applied here. acs.org

The development of these stereoselective routes would be a significant advancement, enabling detailed studies of the specific biological effects of each enantiomer of this compound.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Strategy Description Potential Advantages Potential Challenges
Catalytic Asymmetric ChlorinationUse of a small amount of a chiral catalyst to induce stereoselectivity in the chlorination step.High efficiency (low catalyst loading), potential for high enantiomeric excess.Catalyst design and optimization for the specific substrate.
Enzyme-Catalyzed ReactionsUtilization of an engineered enzyme to perform a stereoselective transformation.High stereoselectivity and mild reaction conditions.Enzyme development and optimization can be time-consuming.
Chiral AuxiliariesCovalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction.Well-established and often reliable method.Requires additional steps for attachment and removal of the auxiliary.

Exploration of Novel Biochemical Targets and Mechanisms for Chemical Probes

The structural motifs within this compound suggest several potential biochemical targets, making it a candidate for development as a chemical probe to investigate biological processes. rjsocmed.comrsc.org

Enzyme Inhibition: The chloroacetamide group is a known reactive moiety that can act as an alkylating agent, potentially forming covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of enzymes. cambridge.orgcapes.gov.br Chloroacetamides are known inhibitors of very-long-chain fatty acid (VLCFA) elongases and chalcone (B49325) synthase. capes.gov.brjst.go.jp Future research could investigate whether this compound or its derivatives can selectively target specific enzymes involved in lipid metabolism or other pathways.

Receptor Modulation: The phenoxyphenyl group is present in a number of biologically active compounds. For instance, some phenoxyphenyl derivatives act as selective serotonin (B10506) reuptake inhibitors, while others interact with the GABAA/benzodiazepine receptor complex. mdpi.comnih.govgoogle.com The presence of this moiety in this compound suggests that it could be explored as a ligand for various receptors in the central nervous system.

To explore these possibilities, a library of derivatives could be synthesized to probe structure-activity relationships. The reactivity of the chloro group could be tuned to create probes for activity-based protein profiling, a powerful technique for identifying new enzyme targets. rsc.org

Integration of Advanced Computational Techniques for Rational Molecular Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. wiley.com For this compound, these techniques can guide future research in several ways:

Predicting Binding Affinity and Mode: Molecular docking studies can be used to predict how this compound and its analogs might bind to the active sites of potential enzyme targets or the binding pockets of receptors. nih.gov This can help to prioritize which derivatives to synthesize and test experimentally.

Understanding Halogen Bonding: The chlorine atom in the molecule can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. nih.govsemanticscholar.orgacs.orgacs.orgresearchgate.net Computational models can help to understand and predict the role of halogen bonds in the interaction of this compound with biological targets. nih.govsemanticscholar.orgacs.orgacs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: By generating a dataset of related compounds and their measured biological activities, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. wiley.com This can accelerate the process of lead optimization in drug discovery.

The integration of these computational approaches will allow for a more targeted and efficient exploration of the chemical and biological potential of this compound and its derivatives.

Potential Applications as Chemical Tools or Synthetic Intermediates in Research

Beyond its potential as a bioactive molecule, this compound can also serve as a valuable chemical tool and synthetic intermediate.

Chemical Probes: As mentioned previously, the reactive chloro group makes this compound a candidate for the development of chemical probes. These probes could be used to label and identify specific proteins, aiding in the elucidation of their functions in complex biological systems.

Building Block for More Complex Molecules: The this compound scaffold can be a starting point for the synthesis of more elaborate molecules. The chlorine atom is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. nih.gov This allows for the creation of a diverse library of compounds for screening in various assays.

Intermediate in Multi-step Synthesis: Chloro-amides are useful intermediates in organic synthesis. nih.govacs.orgdocumentsdelivered.comwikipedia.orgacs.orgrsc.org For example, they can be converted into other functional groups or used in cyclization reactions to form heterocyclic compounds. The phenoxyphenyl moiety also offers sites for further functionalization, potentially leading to the synthesis of novel heterocyclic systems with interesting properties. nih.gov

The utility of this compound as a synthetic intermediate opens up possibilities for the creation of novel chemical entities with applications in materials science, agrochemicals, and pharmaceuticals.

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the amide bond (δ 7.5–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl).
  • IR : Strong absorption at ~1650 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (N–H bend).
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., m/z 294.07 for C15_{15}H13_{13}ClNO2_2) .

What strategies are recommended for resolving contradictions in NMR data of this compound derivatives?

Q. Advanced

  • 2D NMR : HSQC and HMBC experiments resolve signal overlap and confirm connectivity.
  • Computational validation : Compare experimental 13^{13}C shifts with DFT-calculated values.
  • Purity assessment : Use HPLC to rule out impurities causing anomalous peaks .

How does the electronic nature of substituents on the phenyl ring affect the compound’s reactivity in nucleophilic substitution reactions?

Advanced
Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring activate the amide carbonyl for nucleophilic attack by increasing electrophilicity. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Steric hindrance from ortho-substituents (e.g., phenoxy) may slow reactions but improve regioselectivity .

What are the potential biological targets of this compound based on structural analogs?

Basic
Analogous compounds (e.g., thiazole or indole derivatives) target enzymes like tyrosine kinases or bacterial proteases, and receptors such as GABA-A. The chloro and phenoxy groups may enable DNA intercalation or protein binding via halogen bonds .

What in silico methods are suitable for predicting the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina or Glide model interactions with active sites.
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over time.
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bond acceptors) .

How can researchers design derivatives to enhance metabolic stability without compromising activity?

Q. Advanced

  • Fluorination : Replace labile protons with fluorine at metabolically vulnerable sites (e.g., para position).
  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) near hydrolysis-prone bonds.
  • Prodrug strategies : Mask the amide as an ester for improved bioavailability .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation or skin contact; the compound may irritate mucous membranes.
  • Dispose of waste via approved chemical disposal protocols .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced

  • Exotherm management : Use jacketed reactors to control temperature during scaling.
  • Purification : Replace column chromatography with recrystallization or fractional distillation.
  • Solvent recovery : Implement distillation systems to reuse solvents like DMF .

Notes

  • Methodological focus : Answers emphasize experimental design, validation, and troubleshooting.
  • Advanced vs. Basic : Clear distinction between foundational techniques and specialized research strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.